Dapansutril

Übersicht

Beschreibung

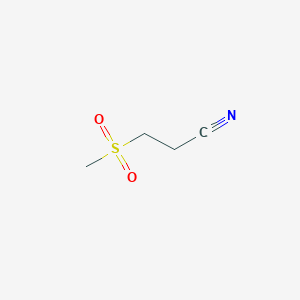

Dapansutril, auch bekannt als 3-(Methanesulfonyl)propanenitril, ist eine neuartige β-Sulfonylnitrilverbindung. Es ist ein oral aktives kleines Molekül, das selektiv das NLRP3-Inflammasom hemmt, einen Proteinkomplex, der an der Entzündungsreaktion beteiligt ist. Diese Verbindung hat sich als vielversprechend bei der Behandlung verschiedener entzündlicher Erkrankungen erwiesen, darunter Gichtarthritis und möglicherweise andere durch Entzündungen verursachte Krankheiten .

Wissenschaftliche Forschungsanwendungen

Dapansutrile has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis to create complex molecules.

Biology: Studied for its role in inhibiting the NLRP3 inflammasome, which is involved in various inflammatory pathways.

Medicine: Investigated for its potential to treat inflammatory diseases such as gouty arthritis, cardiovascular diseases, and neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases

Wirkmechanismus

Target of Action

Dapansutrile, an orally active β-sulfonyl nitrile compound, primarily targets the NLRP3 inflammasome . The NLRP3 inflammasome is a part of the immune system that triggers inflammation in response to various signals such as damaged cells, microbial pathogens, and stress .

Mode of Action

Dapansutrile selectively inhibits the NLRP3 inflammasome . It disrupts the formation of the inflammasome, thereby preventing the activation of caspase-1 and caspase-11, which are crucial for the secretion of pro-inflammatory cytokines IL-1β and IL-18 . This inhibition is achieved by dapansutrile binding to the NLRP3 protein .

Biochemical Pathways

The inhibition of the NLRP3 inflammasome by dapansutrile affects the inflammatory signaling pathways . When the NLRP3 inflammasome is activated, it leads to the secretion of pro-inflammatory cytokines IL-1β and IL-18 . By inhibiting the NLRP3 inflammasome, dapansutrile reduces the levels of these cytokines, thereby attenuating the inflammatory response .

Result of Action

Clinical studies have shown that dapansutrile is active in vivo and limits the severity of endotoxin-induced inflammation and joint arthritis . It has been proposed as a beneficial compound for the treatment of conditions like osteoarthritis, gouty arthritis, heart failure, and multiple sclerosis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dapansutril beinhaltet die Reaktion von Methansulfonylchlorid mit Propanenitril unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise eine Base wie Triethylamin, um die während des Prozesses gebildete Salzsäure zu neutralisieren. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen durchgeführt, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und Durchflussanlagen, um konstante Reaktionsbedingungen zu gewährleisten und die Ausbeute zu optimieren. Das Endprodukt wird mithilfe von Techniken wie Umkristallisation oder Chromatographie gereinigt, um die für pharmazeutische Anwendungen erforderlichen Reinheitsgrade zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Sulfonyl- und Nitrilgruppen. Diese funktionellen Gruppen machen die Verbindung gegenüber Nukleophilen und Elektrophilen reaktiv.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid können verwendet werden, um die Sulfonylgruppe durch andere Nukleophile zu ersetzen.

Elektrophile Substitution: Elektrophile wie Brom oder Chlor können unter sauren Bedingungen mit der Nitrilgruppe reagieren, um halogenierte Derivate zu bilden.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören substituierte Nitrile und Sulfonyl-Derivate, die für verschiedene Anwendungen weiter modifiziert werden können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Als Reagenz in der organischen Synthese zur Herstellung komplexer Moleküle verwendet.

Biologie: Untersucht für seine Rolle bei der Hemmung des NLRP3-Inflammasoms, das an verschiedenen Entzündungswegen beteiligt ist.

Medizin: Untersucht auf sein Potenzial zur Behandlung von entzündlichen Erkrankungen wie Gichtarthritis, Herz-Kreislauf-Erkrankungen und neurodegenerativen Erkrankungen wie Alzheimer- und Parkinson-Krankheit

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung des NLRP3-Inflammasoms. Das NLRP3-Inflammasom ist ein Proteinkomplex, der bei Aktivierung zur Produktion von proinflammatorischen Zytokinen wie Interleukin-1β und Interleukin-18 führt. This compound bindet an das NLRP3-Protein und verhindert dessen Aktivierung und die darauf folgende Entzündungsreaktion. Diese Hemmung reduziert Entzündungen und lindert Symptome, die mit entzündlichen Erkrankungen verbunden sind .

Analyse Chemischer Reaktionen

Types of Reactions

Dapansutrile primarily undergoes substitution reactions due to the presence of the sulfonyl and nitrile groups. These functional groups make the compound reactive towards nucleophiles and electrophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the sulfonyl group with other nucleophiles.

Electrophilic Substitution: Electrophiles like bromine or chlorine can react with the nitrile group under acidic conditions to form halogenated derivatives.

Major Products

The major products formed from these reactions include substituted nitriles and sulfonyl derivatives, which can be further modified for various applications .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

MCC950: Ein weiterer selektiver NLRP3-Inflammasom-Hemmer mit ähnlichen entzündungshemmenden Eigenschaften.

CY-09: Ein kleines Molekül-Hemmer des NLRP3-Inflammasoms, strukturell anders, aber funktionell ähnlich wie Dapansutril.

OLT1177: Eine β-Sulfonylnitrilverbindung wie this compound, die in der Forschung wegen ihrer entzündungshemmenden Wirkung eingesetzt wird

Einzigartigkeit

This compound ist einzigartig aufgrund seiner oralen Bioverfügbarkeit und der selektiven Hemmung des NLRP3-InflammasomsSeine Fähigkeit, Entzündungen ohne signifikante Nebenwirkungen zu reduzieren, macht es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung .

Eigenschaften

IUPAC Name |

3-methylsulfonylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c1-8(6,7)4-2-3-5/h2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFRYKBDZNPJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336541 | |

| Record name | Dapansutrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Dapansutrile specifically inhibits the NLRP3 inflammasome and subsequent activation of IL-1β. It is currently being investigated against gout flares, joint pain and COVID-19. | |

| Record name | Dapansutrile | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16130 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

54863-37-5 | |

| Record name | Dapansutrile [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054863375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dapansutrile | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16130 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dapansutrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylsulfonyl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAPANSUTRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z03364G96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of dapansutrile?

A1: Dapansutrile is a selective inhibitor of the nucleotide-binding domain, leucine-rich containing family, pyrin domain-containing-3 (NLRP3) inflammasome. [, , , ] This inflammasome plays a critical role in the inflammatory response by activating caspase-1, which processes the precursors of interleukin-1β (IL-1β) and IL-18 into their active forms. [, ] By inhibiting NLRP3, dapansutrile prevents the maturation and release of these pro-inflammatory cytokines. [, , ]

Q2: What are the downstream effects of NLRP3 inhibition by dapansutrile?

A2: By inhibiting NLRP3, dapansutrile exerts a wide range of anti-inflammatory effects. In the context of acute gout, it reduces joint pain, tenderness, swelling, and improves mobility. [, ] In mouse models of myocardial infarction, dapansutrile limits infarct size, preserves cardiac systolic function, and prevents diastolic dysfunction. [, ] In experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis, dapansutrile reduces functional deficits, demyelination, and the infiltration of immune cells into the spinal cord. [] In a mouse model of Alzheimer's disease, dapansutrile rescued cognitive impairment and reduced microglial activation and amyloid plaques in the brain. []

Q3: Has dapansutrile demonstrated efficacy in preclinical models of other diseases?

A3: Yes, research shows dapansutrile attenuates cyclophosphamide-induced interstitial cystitis in mice, improving bladder pathology and reducing inflammation. [] It also demonstrates efficacy in a rat model of heart failure with preserved ejection fraction (HFpEF), ameliorating atrial inflammation and vulnerability to atrial fibrillation. [] In melanoma mouse models, dapansutrile reduces tumor growth and melanoma-associated myeloid-derived suppressor cell expansion by limiting IL-1β–mediated inflammation and immunosuppression. []

Q4: What is the significance of dapansutrile being an orally administered drug?

A4: Dapansutrile's oral bioavailability represents a significant advantage over existing therapies for conditions like acute gout. Currently, treatments like IL-1β monoclonal antibodies require injection and carry risks of immune suppression and infection. [] Dapansutrile offers a potentially safer and more convenient alternative for managing these conditions. []

Q5: What is the current status of dapansutrile's clinical development?

A5: Dapansutrile has successfully completed Phase 1 dose escalation clinical trials, demonstrating safety at doses up to 1000 mg/day for 8 days. [] A Phase 2a proof-of-concept study in acute gout (PODAGRA I) indicated safety, tolerability, and significant clinical and inflammatory cytokine responses across various doses. [] Currently, a multicenter, randomized, double-blind Phase 2/3 trial (PODAGRA II) is underway to further evaluate dapansutrile's efficacy and safety in acute gout patients. []

Q6: Beyond directly inhibiting NLRP3, does dapansutrile interact with other molecular targets?

A6: While dapansutrile primarily targets the NLRP3 inflammasome, research suggests it may also influence other molecular pathways. For instance, in chondrocytes, dapansutrile was found to suppress the mitogen-activated protein kinase (MAPK) signaling pathway, potentially contributing to its chondroprotective effects in osteoarthritis. [] Additionally, in a study investigating the mechanism of action of dapansutrile in gouty arthritis using molecular docking and dynamics simulations, it was suggested that dapansutrile might interact with protein targets such as IL-1β, IL-6, IL-17A, IL-18, MMP3, CXCL8, and TNF, highlighting its potential to exert therapeutic effects through multiple pathways. []

Q7: Are there any identified challenges or limitations associated with dapansutrile?

A7: While promising, research on dapansutrile is ongoing and some challenges remain. One study employing complementary target engagement and functional assays did not detect inhibition of NLRP3 by dapansutrile. [] This discrepancy underscores the complexity of studying inflammasome modulation and the need for further investigation into dapansutrile's precise interactions within this pathway.

Q8: What are the potential future directions for dapansutrile research?

A8: Further research is necessary to optimize dosing regimens and thoroughly assess the long-term safety and efficacy of dapansutrile in various inflammatory conditions. Investigating its potential in combination therapies, especially with immune checkpoint inhibitors like anti-PD-1 in cancer treatment, is another promising avenue. [] Further exploration of dapansutrile's interactions with other molecular targets beyond NLRP3 may reveal additional therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.